molecular formula C31H29N5O2 B4562964 N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide

N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide

Cat. No.: B4562964
M. Wt: 503.6 g/mol
InChI Key: ZDKBHLGFWYBZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C31H29N5O2 and its molecular weight is 503.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 503.23212518 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

The compound has shown potential in cancer research due to its cytotoxic properties. A study by Deady et al. (2003) demonstrated that carboxamide derivatives, similar in structure to the compound , exhibited significant growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells.

Optical and Electrical Properties in Material Science

Research on quinoline derivatives, including those structurally related to the compound, has been explored for their optical and electrical properties. For instance, studies by Zeyada et al. (2016) and Zeyada et al. (2016) have explored the structural and optical properties of similar quinoline derivatives, emphasizing their potential in thin film applications and photovoltaic properties.

Applications in Organic Light-Emitting Diodes (OLED)

Quinoline derivatives have been studied for their use in OLED technology. A study by T. and et al. (2001) focused on pyrazoloquinolines as emitting materials in OLEDs, showcasing the importance of these compounds in advanced electronic and optical applications.

Potential in Antimicrobial Agents

Quinoline derivatives have shown promise as antimicrobial agents. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , which were screened for antibacterial and antifungal activity.

Role in Photophysics and Molecular Logic Switches

The compound's structural relatives have been used in studies exploring photophysical properties and the implementation of molecular logic switches. Research by Uchacz et al. (2016) on amino derivatives of pyrazoloquinoline highlights their application in photophysics, demonstrating the compound's potential in advanced molecular technologies.

Properties

IUPAC Name

N-[1-ethyl-3-(2-phenylethylcarbamoyl)pyrazol-4-yl]-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O2/c1-3-36-20-28(29(35-36)31(38)32-18-17-22-9-5-4-6-10-22)34-30(37)25-19-27(23-15-13-21(2)14-16-23)33-26-12-8-7-11-24(25)26/h4-16,19-20H,3,17-18H2,1-2H3,(H,32,38)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKBHLGFWYBZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
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N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
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N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
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N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
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N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
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N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide

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